Unii-xcr716lecp
Overview
Description
EM-800, also known as acolbifene, is a novel nonsteroidal antiestrogen compound. It is a high-affinity ligand for estrogen receptor alpha and is primarily used in the treatment of breast cancer. EM-800 acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta, making it a potent and selective estrogen receptor modulator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EM-800 involves multiple steps, starting from the reaction of an aldehyde with a chloro derivative in the presence of potassium carbonate in dimethylformamide. This intermediate is then reacted with piperidine in refluxing toluene, followed by treatment with sodium acetate .
Industrial Production Methods
Industrial production methods for EM-800 are not widely documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
EM-800 undergoes various chemical reactions, including:
Oxidation: EM-800 can be oxidized to form its active metabolite, EM-652.
Reduction: Reduction reactions can be used to modify the structure of EM-800 for further studies.
Substitution: Substitution reactions can be employed to introduce different functional groups into the EM-800 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product formed is EM-652, the active metabolite of EM-800.
Reduction: Reduced derivatives of EM-800 with modified functional groups.
Substitution: Substituted derivatives of EM-800 with different functional groups
Scientific Research Applications
EM-800 has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of nonsteroidal antiestrogens.
Biology: Investigated for its effects on estrogen receptors in various biological systems.
Medicine: Primarily used in the treatment of breast cancer, especially in cases resistant to tamoxifen.
Industry: Potential applications in the development of new therapeutic agents targeting estrogen receptors .
Mechanism of Action
EM-800 exerts its effects by binding to estrogen receptors alpha and beta, acting as a pure antagonist. It blocks the estradiol-mediated activation of these receptors, thereby inhibiting the transcriptional functions of estrogen receptors. This leads to the inhibition of estrogen-dependent growth of breast cancer cells. EM-800 also impedes the interaction between estrogen receptors and coactivators, further blocking estrogen receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A widely used antiestrogen in the treatment of breast cancer. Unlike EM-800, tamoxifen has partial agonistic activity.
ICI 182 780 (Fulvestrant): A steroidal antiestrogen with potent antiestrogenic activity.
Toremifene: Another nonsteroidal antiestrogen with intrinsic estrogenic activity, which limits its therapeutic potential compared to EM-800.
Uniqueness of EM-800
EM-800 is unique due to its pure antagonistic activity on estrogen receptors alpha and beta, without any agonistic effects. This makes it a highly potent and selective estrogen receptor modulator, offering potential benefits in the treatment of breast cancer and other estrogen-sensitive conditions .
Properties
CAS No. |
182167-03-9 |
---|---|
Molecular Formula |
C39H47NO6 |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
[4-[(2S)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1 |
InChI Key |
OEKMGABCSLYWOP-DHUJRADRSA-N |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate EM 776 EM 800 EM-776 EM-800 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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